(E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone
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Description
Furo[3,2-b]pyrrole is a type of organic compound that contains a furan ring fused with a pyrrole ring . These types of compounds are often used in the synthesis of various pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of furo[3,2-b]pyrrole consists of a five-membered furan ring fused with a five-membered pyrrole ring . The exact structure of “(E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone” would depend on the specific locations and orientations of the cinnamylpiperazin and methanone groups.
Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, furo[2,3-b]pyrrole derivatives have been involved in multicomponent and multicatalytic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Furo[3,2-b]pyrrole has a molecular formula of C6H5NO .
Future Directions
Future research could focus on the synthesis, characterization, and application of “(E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone” and related compounds. Given the importance of furo[3,2-b]pyrrole derivatives in pharmaceuticals and natural products, there is potential for significant advancements in this area .
Properties
IUPAC Name |
4H-furo[3,2-b]pyrrol-5-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-20(18-15-19-17(21-18)8-14-25-19)23-12-10-22(11-13-23)9-4-7-16-5-2-1-3-6-16/h1-8,14-15,21H,9-13H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQKBYPHJRZCOG-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC4=C(N3)C=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC4=C(N3)C=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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